molecular formula C15H22N4O4S B2644522 pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 1421516-67-7

pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B2644522
CAS No.: 1421516-67-7
M. Wt: 354.43
InChI Key: UEMMNUQZTKEXOB-UHFFFAOYSA-N
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Description

Pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a purine base modified with an ethylthio group and a pentyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate typically involves the esterification of the corresponding carboxylic acid with pentanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Starting Materials: 8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl acetic acid and pentanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the purine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The ethylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives of the purine ring.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.

    Biology: Investigated for its potential as a biochemical probe due to its purine base structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of purine analogs which are known to have antiviral and anticancer properties.

    Industry: Utilized in the synthesis of more complex organic molecules and as a flavoring agent due to its ester functionality.

Mechanism of Action

The mechanism by which pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate exerts its effects is largely dependent on its interaction with molecular targets. The purine base can interact with enzymes and receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The ethylthio group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Pentyl acetate: A simple ester with a pleasant odor, commonly used in flavorings and perfumes.

    Ethylthio purine derivatives: Compounds with similar structures but different ester groups or substituents on the purine ring.

Uniqueness

Pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is unique due to its combination of a purine base with an ethylthio group and a pentyl ester moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

pentyl 2-(8-ethylsulfanyl-3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-4-6-7-8-23-10(20)9-19-11-12(16-15(19)24-5-2)18(3)14(22)17-13(11)21/h4-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMMNUQZTKEXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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